molecular formula C13H8BrNOS B11767184 8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one CAS No. 935433-69-5

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one

Cat. No.: B11767184
CAS No.: 935433-69-5
M. Wt: 306.18 g/mol
InChI Key: AAPNIRAAONEABN-UHFFFAOYSA-N
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Description

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound belonging to the dibenzo[b,f][1,4]thiazepine family This compound is characterized by a bromine atom attached to the dibenzo[b,f][1,4]thiazepine core, which is a tricyclic structure containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the bromination of dibenzo[b,f][1,4]thiazepin-11(10H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding dibenzo[b,f][1,4]thiazepine.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the reduced dibenzo[b,f][1,4]thiazepine derivative.

Scientific Research Applications

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including antipsychotic and antidepressant agents.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound act on neurotransmitter receptors such as dopamine and serotonin receptors, modulating their activity. The compound’s structure allows it to fit into the receptor binding sites, leading to either agonistic or antagonistic effects, depending on the specific derivative.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]thiazepin-11(10H)-one: The parent compound without the bromine atom.

    Quetiapine: A well-known antipsychotic drug with a similar dibenzo[b,f][1,4]thiazepine core.

    Clozapine: Another antipsychotic with a related structure.

Uniqueness

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This modification can enhance its binding affinity to certain receptors or change its pharmacokinetic properties, making it a valuable compound for drug development and other applications.

Properties

CAS No.

935433-69-5

Molecular Formula

C13H8BrNOS

Molecular Weight

306.18 g/mol

IUPAC Name

3-bromo-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H8BrNOS/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16)

InChI Key

AAPNIRAAONEABN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)Br

Origin of Product

United States

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